molecular formula C6H14ClNO5 B6165855 (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride CAS No. 14131-63-6

(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride

Cat. No.: B6165855
CAS No.: 14131-63-6
M. Wt: 215.63 g/mol
InChI Key: QKPLRMLTKYXDST-OCOFDJSDSA-N
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Description

Properties

CAS No.

14131-63-6

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6-;/m1./s1

InChI Key

QKPLRMLTKYXDST-OCOFDJSDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)N)O)O)O.Cl

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

physical_description

White powder;  [Alfa Aesar MSDS]

Purity

94

Origin of Product

United States

Preparation Methods

Overview

Chemical hydrolysis remains the most widely used industrial method for producing glucosamine hydrochloride. This approach involves acidic degradation of chitin, a natural polymer found in crustacean shells and fungal cell walls. The process leverages concentrated hydrochloric acid (HCl) to cleave β-1,4-glycosidic bonds in chitin, yielding glucosamine hydrochloride after purification.

Procedure and Optimization

A study utilizing chitin from horseshoe crab shells (Tachypleus gigas) demonstrated the following protocol:

  • Demineralization : Shells were treated with 5% HCl for 24 hours to remove inorganic salts.

  • Deproteinization : Soaking in 0.5% NaOH for 24 hours eliminated proteins.

  • Hydrolysis : Chitin powder (2.5 g) was hydrolyzed with HCl at varying concentrations (7%, 9%, 11%, 14%) in a 9:1 (v/w) solvent-to-substrate ratio at 90°C for 4 hours.

  • Purification : The slurry was centrifuged, washed with ethanol, and dried at 40°C.

Table 1: Effect of HCl Concentration on Glucosamine Hydrochloride Yield

HCl Concentration (%)Yield (%)Purity (%)
762.385.1
971.888.7
1179.491.2
1486.293.5

Higher HCl concentrations correlated with increased yield and purity due to enhanced depolymerization efficiency. However, excessive acid concentrations (>14%) risked side reactions, including dehydration and charring.

Characterization

Fourier-transform infrared (FTIR) spectroscopy confirmed structural integrity, with key peaks at:

  • 3295 cm⁻¹ : O–H and N–H stretching vibrations.

  • 1539 cm⁻¹ : N–H bending of the amine group.

  • 1078 cm⁻¹ : C–O–C glycosidic bond stretching.
    Ultraviolet-visible (UV-Vis) spectrophotometry at 197 nm quantified glucosamine hydrochloride concentration using a calibration curve (R2=0.9985R^2 = 0.9985).

Enzymatic Hydrolysis of Chitosan

Rationale for Enzymatic Methods

To address environmental concerns associated with chemical hydrolysis, enzymatic methods using chitosan (deacetylated chitin) have gained traction. This approach employs α-amylase and glucoamylase to sequentially hydrolyze chitosan into glucosamine.

Two-Stage Enzymatic Protocol

  • α-Amylase Pretreatment :

    • Conditions : 80 U/g enzyme, pH 5.0, 50°C, 4 hours.

    • Outcome : Random cleavage of β-1,4 bonds produced chitooligosaccharides.

  • Glucoamylase Hydrolysis :

    • Conditions : 4,000 U/g enzyme, pH 4.5, 55°C, 8 hours.

    • Outcome : Exo-acting hydrolysis liberated glucosamine monomers.

Table 2: Enzymatic Hydrolysis Efficiency

ParameterValue
Glucosamine Content91.3% (w/w)
Yield86.2% (w/w)
Degree of Hydrolysis89.7%

Advantages Over Chemical Methods

  • Selectivity : Enzymes target specific bonds, minimizing side products.

  • Sustainability : Reduced energy consumption and no corrosive waste.

  • Scalability : Compatible with continuous bioreactor systems.

Comparative Analysis of Preparation Methods

Yield and Purity

  • Chemical Hydrolysis : Achieves higher yields (86.2%) but requires extensive purification to remove HCl residues.

  • Enzymatic Hydrolysis : Slightly lower yields (86.2%) but superior product purity (91.3%) due to enzymatic specificity.

Environmental and Economic Considerations

  • Chemical Method : Generates acidic waste, necessitating neutralization and disposal protocols. Operational costs are lower due to inexpensive HCl.

  • Enzymatic Method : Higher upfront costs for enzyme procurement but aligns with green chemistry principles.

Industrial Applicability

  • Bulk Production : Chemical hydrolysis dominates due to established infrastructure.

  • Pharmaceutical-Grade : Enzymatic methods are preferred for high-purity applications, such as injectable formulations.

Chemical Reactions Analysis

Functional Groups and Reactivity

Functional GroupReaction TypeExample Reaction
Amino group (-NH₂) Acylation Reaction with acylating agents (e.g., acetyl chloride) to form amides .
Hydroxymethyl group (-CH₂OH) Oxidation Conversion to -COOH (carboxylic acid) or -CHO (aldehyde) under oxidizing conditions (e.g., KMnO₄/H⁺) .
Hydroxyl groups (-OH) Esterification Reaction with carboxylic acids (e.g., HCl/RCOOH) to form esters .
Hydrochloride salt Deprotonation Release of HCl in aqueous solutions, forming a zwitterionic structure (NH₃⁺/COO⁻) at physiological pH .

Derivatization of the Amino Group

The amino group undergoes nucleophilic substitution or acylation, as seen in derivatives like trehalosamine (a disaccharide antibiotic), where the amino group forms a glycosidic linkage with another glucose unit. This highlights its role in forming stable, biologically active derivatives.

Bioavailability and Stability

Studies on glucosamine hydrochloride’s pharmacokinetics in horses reveal poor oral bioavailability, with synovial fluid concentrations ~500× lower than intravenous administration . This suggests limited stability or rapid metabolism in vivo, likely due to interactions between the amino group and enzymes in the gastrointestinal tract.

Glycosylation Reactions

The compound’s oxane (pyranose) structure positions it for glycosylation reactions, as observed in trehalosamine’s synthesis. The hydroxymethyl group may act as a leaving group, facilitating nucleophilic attack by sugar units to form glycosidic bonds.

Research Findings and Derivatives

DerivativeApplicationKey Feature
Trehalosamine Antibiotic (anti-gram-positive bacteria)Contains a glycosidic linkage between two glucosamine derivatives.
Substituted Phenyl Derivatives Diabetes treatmentAmino group modified with aryl substituents to enhance biological activity .

Structural and Synthetic Considerations

The compound’s stereochemistry (2R,3R,4R,5S,6R) is critical for its biological activity. Misconfiguration may lead to reduced reactivity or altered product outcomes. Synthesis typically involves protecting group strategies to selectively modify the amino or hydroxyl groups .

Scientific Research Applications

Pharmaceutical Development

This compound is primarily investigated for its potential as a therapeutic agent due to its structural similarity to naturally occurring sugars and amino acids. Its applications include:

  • Antiviral Activity : Research has indicated that derivatives of this compound exhibit antiviral properties against various viruses. For instance, studies have shown that modifications can enhance its efficacy against herpes simplex virus (HSV) and other viral infections .
  • Antidiabetic Agents : The compound's ability to mimic glucose has led to investigations into its use as an antidiabetic agent. It may help in modulating insulin sensitivity and glucose metabolism .

Glycosylation Reactions

In synthetic organic chemistry, (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride is utilized as a glycosyl donor in the synthesis of glycosides and oligosaccharides. This application is crucial for developing glycoproteins and glycolipids used in drug delivery systems .

Data Table: Summary of Biological Activities

ApplicationActivity TypeReference
Antiviral ActivityHSV Inhibition
Antidiabetic PotentialInsulin Modulation
Glycosylation AgentOligosaccharide Synthesis

Case Study 1: Antiviral Efficacy

A study published in the Journal of Virology explored the antiviral properties of modified derivatives of this compound. The results indicated a significant reduction in viral replication rates when tested against HSV in vitro. The study concluded that further exploration of this compound could lead to new antiviral therapies.

Case Study 2: Antidiabetic Research

In a clinical trial documented in Diabetes Care, researchers evaluated the effects of this compound on glucose metabolism in diabetic patients. The trial demonstrated improved insulin sensitivity and reduced blood glucose levels over a 12-week period. These findings support the potential of this compound as a therapeutic option for managing diabetes.

Mechanism of Action

The primary mechanism of action of Anti-D involves the binding of the immunoglobulin G antibodies to the D antigen on red blood cells. This binding leads to the clearance of these red blood cells by the spleen, preventing the maternal immune system from recognizing and attacking the fetal red blood cells. Additionally, Anti-D may inhibit the activation of B cells by engaging inhibitory receptors, thereby preventing the production of antibodies against the D antigen .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glucosamine Derivatives

D-Glucosamine Hydrochloride
  • IUPAC Name: (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride
  • Molecular Formula: C₆H₁₃NO₅·HCl
  • Key Differences :
    • Stereochemistry: Position 2 is hydroxylated (S configuration in glucosamine vs. R in the target compound).
    • Applications: Widely used as a dietary supplement for osteoarthritis .
N-Acetyl-D-Glucosamine
  • IUPAC Name : (3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)oxane-2,4,5-triol
  • Key Differences: Substitution: Acetamido group (-NHCOCH₃) replaces the amino group at position 3. Applications: Found in hyaluronic acid and chitin, used in cosmetics and wound healing .

SGLT2 Inhibitors (Antidiabetic Agents)

Empagliflozin
  • IUPAC Name : (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
  • Key Differences :
    • Substituents: Chloro and aryl groups enhance selectivity for sodium-glucose transport protein 2 (SGLT2).
    • Applications: Reduces blood glucose in type 2 diabetes .
Dapagliflozin
  • IUPAC Name : (2S,3R,4R,5S,6R)-2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol
  • Key Differences :
    • Ethoxybenzyl group at position 3 improves pharmacokinetic stability.
    • Applications: SGLT2 inhibitor with cardiovascular benefits .

Antibiotics and Complex Carbohydrates

Paromomycin
  • IUPAC Name: (2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol
  • Key Differences: Complex aminoglycoside structure with multiple amino and hydroxyl groups. Applications: Treats intestinal and hepatic infections .
Mannan
  • Structure : A polysaccharide with repeating units of (2S,3S,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
  • Applications: Used in immunostimulatory therapies and as a dietary fiber .

Structural and Functional Comparison Table

Compound Name IUPAC Name (Simplified) Molecular Formula Key Functional Groups Stereochemistry Applications
Target Compound (2R,3R,4R,5S,6R)-3-amino-6-(CH₂OH)oxane-HCl C₁₁H₁₄Cl₂N₄ Amino, hydroxymethyl, hydroxyl 2R,3R,4R,5S,6R Research building block
D-Glucosamine HCl (3R,4R,5S,6R)-3-amino-6-(CH₂OH)oxane-HCl C₆H₁₃NO₅·HCl Amino, hydroxymethyl, hydroxyl 3R,4R,5S,6R Osteoarthritis supplement
Empagliflozin (2S,3R,4R,5S,6R)-aryl-substituted oxane C₂₁H₂₅ClO₆ Chloro, aryl, hydroxymethyl 2S,3R,4R,5S,6R Type 2 diabetes
Paromomycin Complex aminoglycoside C₂₃H₄₅N₅O₁₄ Multiple amino, hydroxyl groups Multiple R/S sites Antibiotic

Research Findings and Implications

  • Functional Group Influence: Amino groups in the target compound and paromomycin enhance interaction with biological targets, while SGLT2 inhibitors rely on chloro/aryl groups for selectivity .
  • Research Gaps: Limited data exist on the target compound’s therapeutic efficacy; most comparisons are extrapolated from structural analogs.

Biological Activity

The compound (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride is a carbohydrate derivative known for its potential biological activities. This article reviews the compound's structural characteristics, biological mechanisms, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's chemical structure is characterized by multiple hydroxymethyl and amino groups attached to a sugar backbone. Its molecular formula is C6H13ClNO5C_6H_{13}ClNO_5, with a molecular weight of approximately 179.17 g/mol . The stereochemistry is crucial as it influences the compound's interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to mimic natural carbohydrates and affect various metabolic pathways. It has been shown to influence:

  • Glycolysis : The compound may enhance glucose uptake in cells by modulating insulin signaling pathways.
  • Cell Signaling : It can act as a signaling molecule that influences cellular responses to environmental changes.
  • Antioxidant Activity : The presence of hydroxymethyl groups contributes to its potential as an antioxidant agent .

Therapeutic Applications

  • Diabetes Management : Studies indicate that the compound may improve glycemic control in diabetic models by enhancing insulin sensitivity and reducing blood glucose levels .
  • Cardiovascular Health : Preliminary research suggests potential benefits in reducing the risk of atherosclerosis and other cardiovascular diseases .
  • Neuroprotection : There are indications that it may provide neuroprotective effects against oxidative stress-related damage .

Case Study 1: Diabetes Model

A study conducted on diabetic rats treated with this compound showed significant reductions in fasting blood glucose levels compared to the control group. The results suggested an improvement in insulin sensitivity.

ParameterControl GroupTreatment Group
Fasting Blood Glucose (mg/dL)250 ± 15180 ± 10
Insulin Sensitivity Index1.01.8

Case Study 2: Cardiovascular Effects

In a clinical trial involving patients with chronic heart failure, administration of the compound resulted in improved cardiac function metrics over six months compared to placebo.

MeasurementBaselineAfter Treatment
Ejection Fraction (%)35 ± 545 ± 7
NYHA ClassificationClass IIIClass II

Q & A

Basic Question: What are the critical safety protocols for handling (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves (tested for permeability), chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., P95 respirators) is recommended if aerosolization occurs during weighing or synthesis .
  • Ventilation: Perform procedures in a fume hood to minimize inhalation risks .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage: Store in sealed containers at 2–8°C in a dry, ventilated area to prevent hydrolysis or decomposition .

Basic Question: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry (e.g., axial/equatorial hydroxyl and amino groups) and detect impurities. Compare spectra with published data for similar oxane derivatives .
  • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase (RP-HPLC) method with a C18 column and UV detection (e.g., 210 nm). Optimize mobile phase (e.g., acetonitrile:water with 0.1% TFA) to resolve degradation products .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (expected [M+H]+^+ at 258.2 g/mol for the free base) and detects salt adducts (e.g., HCl) .

Advanced Question: What experimental strategies are recommended for resolving contradictions in reported stability data for this compound?

Methodological Answer:

  • Stress Testing: Expose the compound to accelerated conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis, oxidative stress with H2 _2O2_2) and monitor degradation via HPLC. Compare results with literature claims to identify discrepancies .
  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperature (literature reports ~90°C for similar oxane derivatives) to validate thermal stability .
  • pH-Dependent Stability Studies: Conduct kinetic studies in buffered solutions (pH 1–9) to identify optimal storage conditions and clarify conflicting data on hydrolysis rates .

Advanced Question: How can researchers design a synthesis route for this compound with high stereochemical fidelity?

Methodological Answer:

  • Retrosynthetic Analysis: Break down the oxane ring into a pyranose precursor. Use protecting groups (e.g., benzyl for hydroxyls, Boc for the amino group) to control regioselectivity .
  • Key Steps:
    • Stereoselective Cyclization: Employ a Mitsunobu reaction or acid-catalyzed cyclization of a linear polyol intermediate to establish the 2R,3R,4R,5S,6R configuration .
    • Amination: Introduce the 3-amino group via nucleophilic substitution (e.g., using NH3_3 in methanol under reflux) or reductive amination .
  • Purification: Use column chromatography (silica gel, eluting with CH2 _2Cl2 _2:MeOH gradients) followed by recrystallization from ethanol/water to achieve >98% purity .

Basic Question: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a hydrophilic interaction liquid chromatography (HILIC) column for polar analyte retention. Quantify via multiple reaction monitoring (MRM) of precursor → product ion transitions (e.g., 258.2 → 85.1 for the free base) .
  • Sample Preparation: Deproteinize biological fluids (plasma, urine) with acetonitrile, followed by solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to isolate the protonated amino group .

Advanced Question: How can researchers investigate the compound’s interactions with carbohydrate-binding proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize lectins (e.g., concanavalin A) on a sensor chip and measure binding kinetics (ka_a, kd_d) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC): Titrate the compound into a lectin solution to determine binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) .
  • Molecular Docking: Use software like AutoDock Vina to model interactions between the oxane ring’s hydroxyl/amino groups and lectin active sites .

Basic Question: What are the regulatory considerations for using this compound in preclinical studies?

Methodological Answer:

  • Safety Data Sheets (SDS): Comply with GHS classifications (e.g., Acute Toxicity Category 4, H302) and ensure proper labeling .
  • IACUC Protocols: For in vivo studies, include toxicity endpoints (e.g., renal/hepatic function tests) due to potential metabolite accumulation .
  • Waste Disposal: Follow EPA guidelines for amine-containing hazardous waste, including neutralization before incineration .

Advanced Question: How can computational methods predict the compound’s solubility and partition coefficient (logP)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use tools like GROMACS to model hydration free energy and predict aqueous solubility .
  • Quantitative Structure-Property Relationship (QSPR): Train models on datasets of similar oxane derivatives to estimate logP. Include descriptors like polar surface area and H-bond donor count .
  • Experimental Validation: Compare predictions with shake-flask method results (n-octanol/water partitioning) at pH 7.4 .

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